5-[(Benzyloxy)methyl]oxolane-2-thione
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Overview
Description
5-[(Benzyloxy)methyl]oxolane-2-thione is an organic compound that features a thione group attached to an oxolane ring, with a benzyloxy methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]oxolane-2-thione typically involves the reaction of oxolane derivatives with benzyloxy methyl reagents under specific conditions. One common method includes the use of thionation agents to introduce the thione group into the oxolane ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzyloxy)methyl]oxolane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The benzyloxy methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
5-[(Benzyloxy)methyl]oxolane-2-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-[(Benzyloxy)methyl]oxolane-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophiles, leading to the formation of various adducts. The benzyloxy methyl group can also participate in interactions with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-[(Benzyloxy)methyl]oxolane-2-one: Similar structure but with a carbonyl group instead of a thione group.
5-[(Benzyloxy)methyl]oxolane-2-amine: Contains an amine group instead of a thione group.
Uniqueness
5-[(Benzyloxy)methyl]oxolane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.
Properties
CAS No. |
113729-11-6 |
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Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)oxolane-2-thione |
InChI |
InChI=1S/C12H14O2S/c15-12-7-6-11(14-12)9-13-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
GIVZMSJIWMPKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)OC1COCC2=CC=CC=C2 |
Origin of Product |
United States |
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